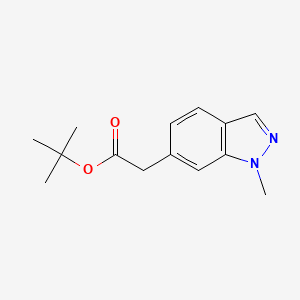

Tert-butyl 2-(1-methylindazol-6-YL)acetate

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H18N2O2 |

|---|---|

Molecular Weight |

246.30 g/mol |

IUPAC Name |

tert-butyl 2-(1-methylindazol-6-yl)acetate |

InChI |

InChI=1S/C14H18N2O2/c1-14(2,3)18-13(17)8-10-5-6-11-9-15-16(4)12(11)7-10/h5-7,9H,8H2,1-4H3 |

InChI Key |

KWLLRWJRGDGNPN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)CC1=CC2=C(C=C1)C=NN2C |

Origin of Product |

United States |

Foundational & Exploratory

Solubility data for tert-butyl 2-(1-methylindazol-6-yl)acetate in DMSO

Technical Guide: Solubility, Preparation, and Handling of tert-Butyl 2-(1-methylindazol-6-yl)acetate in DMSO

Part 1: Introduction & Chemical Profile

Compound Identity

-

Name: tert-Butyl 2-(1-methylindazol-6-yl)acetate

-

CAS Number: 1838654-15-1

-

Molecular Formula: C

H -

Molecular Weight: 246.31 g/mol

-

Structural Context: This compound is a lipophilic intermediate featuring an indazole core methylated at the N1 position and a tert-butyl acetate side chain at the C6 position. It serves as a critical building block in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors (e.g., Niraparib analogs) and other kinase inhibitors. The tert-butyl ester functions as a robust protecting group for the carboxylic acid, enhancing solubility in organic solvents during synthetic steps.

Why DMSO?

Dimethyl sulfoxide (DMSO) is the solvent of choice for this compound due to its high polarity and aprotic nature. The aromatic indazole core and the lipophilic tert-butyl group make the molecule practically insoluble in water. DMSO effectively disrupts the crystal lattice interactions (

Part 2: Physicochemical Profile & Solubility Data

The following data summarizes the solubility characteristics based on structural analogs and empirical behavior of lipophilic indazole esters.

| Solvent | Solubility Rating | Estimated Max Conc. | Application Relevance |

| DMSO | High | Primary Stock Solvent | |

| Ethanol | Moderate | ~25–50 mM | Alternative for specific assays |

| Water/PBS | Insoluble | < 10 | Precipitation risk upon dilution |

| DCM | High | > 100 mM | Synthetic workup/purification |

Critical Stability Note: While the tert-butyl ester is stable against basic hydrolysis, it is acid-labile . DMSO is generally stable, but it is hygroscopic. Absorbed water can slowly hydrolyze esters over prolonged storage, and degraded DMSO can become slightly acidic.

-

Recommendation: Use anhydrous DMSO (

99.9%) stored under inert gas (Ar/N

Part 3: Preparation Protocols

Protocol A: Preparation of 10 mM Stock Solution

Target Volume: 1 mL | Target Mass: 2.46 mg

1. Weighing:

-

Weigh 2.46 mg of tert-butyl 2-(1-methylindazol-6-yl)acetate into a sterile, amber glass vial or polypropylene microtube.

-

Note: Amber glass is preferred to minimize potential photodegradation of the indazole core.

2. Solubilization:

-

Add 1.0 mL of high-purity anhydrous DMSO.

-

Vortex vigorously for 30–60 seconds.

-

Visual Check: The solution should be completely clear and colorless to pale yellow. If particles remain, sonicate in a water bath at room temperature (25°C) for 2 minutes. Avoid heating above 37°C to prevent ester instability.

3. Aliquoting & Storage:

-

Dispense into 50–100

L aliquots to avoid repeated freeze-thaw cycles. -

Store at -20°C (stable for ~6 months) or -80°C (stable for >1 year).

Protocol B: Dilution for Biological Assays (Aqueous)

Challenge: Preventing precipitation when moving from 100% DMSO to aqueous media (PBS/Media).

-

Intermediate Dilution: Dilute the 10 mM DMSO stock 1:10 in DMSO to create a 1 mM working stock.

-

Stepwise Addition: Slowly add the 1 mM DMSO solution to the cell culture medium while vortexing the medium.

-

Final Limit: Ensure the final DMSO concentration is

0.5% (v/v) to avoid solvent toxicity and compound precipitation.-

Example: Adding 1

L of 1 mM stock to 199

-

Part 4: Visualization of Workflows

Workflow 1: Stock Solution Preparation & Quality Control

Caption: Standardized workflow for preparing stable stock solutions, including a critical visual inspection loop.

Workflow 2: Troubleshooting Precipitation

Caption: Decision tree for resolving solubility "crash-out" events during biological assay preparation.

Part 5: References

-

Chemical Identity & CAS Verification:

-

Title: tert-butyl 2-(1-methylindazol-6-yl)acetate (CAS 1838654-15-1).

-

Source: Chemsrc / ChemicalBook.

-

URL:[Link]

-

-

General Protocols for DMSO Stock Preparation:

-

Title: Application Notes and Protocols for Preparing Stock Solutions of Research Compounds in DMSO.

-

Source: BenchChem Technical Guides.

-

-

DMSO Solubility & Handling Guidelines:

-

Title: Working with small molecules: preparing and storing stock solutions.

-

Source:Methods in Molecular Biology (NIH PubMed).

-

URL:[Link]

-

-

Indazole Derivative Synthesis & Properties:

Sources

A Comprehensive Technical Guide to Tert-butyl 2-(1-methylindazol-6-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of Tert-butyl 2-(1-methylindazol-6-yl)acetate, a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. While specific experimental data for this compound is not extensively available in public databases, this guide synthesizes information from analogous structures and fundamental chemical principles to offer a comprehensive resource for researchers. This document covers the compound's identifiers, predicted physicochemical properties, a plausible synthetic route with a detailed experimental protocol, potential applications, and essential safety and handling information. The guide is intended to serve as a foundational resource to stimulate further investigation and application of this and related molecules.

Chemical Identity and Molecular Descriptors

Tert-butyl 2-(1-methylindazol-6-yl)acetate is a derivative of indazole, a bicyclic aromatic heterocycle. The presence of the tert-butyl ester group significantly influences its solubility and reactivity, making it a common protecting group in organic synthesis.

Identifiers

While a specific PubChem entry for this compound is not available, its identifiers can be generated based on its structure.

| Identifier | Value | Source |

| CAS Number | 1838654-15-1 | Chemsrc[1] |

| Molecular Formula | C₁₄H₁₈N₂O₂ | (Calculated) |

| Molecular Weight | 246.31 g/mol | (Calculated) |

| SMILES | CC(C)(C)OC(=O)CC1=CC2=C(C=C1)N(N=C2)C | (Generated) |

| InChI | InChI=1S/C14H18N2O2/c1-14(2,3)18-13(17)8-9-5-6-11-10-15-16(4)12(11)7-9/h5-7,10H,8H2,1-4H3 | (Generated) |

| InChIKey | (Not available) | |

| PubChem CID | (Not available) |

Chemical Structure

The chemical structure of Tert-butyl 2-(1-methylindazol-6-yl)acetate is presented below.

Caption: 2D Structure of Tert-butyl 2-(1-methylindazol-6-yl)acetate.

Physicochemical Properties

The physicochemical properties of a compound are critical for predicting its behavior in various experimental settings, including its solubility, stability, and potential for biological activity. The following table summarizes the predicted properties for Tert-butyl 2-(1-methylindazol-6-yl)acetate.

| Property | Predicted Value | Notes |

| Boiling Point | 355.6 ± 17.0 °C | Predicted value.[1] |

| LogP | 2.5 - 3.0 | Estimated based on analogous structures. |

| Water Solubility | Low | The presence of the aromatic rings and the tert-butyl group suggests low aqueous solubility. |

| Appearance | Likely a solid or oil at room temperature. | Based on the molecular weight and structure. |

Synthesis and Characterization

While a specific, peer-reviewed synthesis for Tert-butyl 2-(1-methylindazol-6-yl)acetate is not readily found in the literature, a plausible synthetic route can be devised based on standard organic chemistry transformations. A likely approach involves the esterification of 2-(1-methylindazol-6-yl)acetic acid with a tert-butyl source.

Proposed Synthetic Pathway

A logical synthetic approach would start with a commercially available indazole derivative, followed by N-methylation and subsequent elaboration of the acetic acid side chain, and finally, tert-butylation. A more direct route would involve the alkylation of 1-methyl-6-bromoindazole followed by a palladium-catalyzed cross-coupling reaction with a suitable acetate equivalent, or direct alkylation of a metalated indazole with tert-butyl bromoacetate.

A common method for the synthesis of tert-butyl esters is the reaction of the corresponding carboxylic acid with tert-butyl alcohol in the presence of a coupling agent or via an acid-catalyzed reaction with isobutylene.

Caption: Proposed synthesis of Tert-butyl 2-(1-methylindazol-6-yl)acetate.

Exemplary Experimental Protocol

This protocol is a general guideline for the synthesis of tert-butyl esters from carboxylic acids and should be adapted and optimized for the specific substrate.

Reaction: Esterification of 2-(1-methylindazol-6-yl)acetic acid.

Materials:

-

2-(1-methylindazol-6-yl)acetic acid

-

tert-Butyl alcohol

-

Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for elution

Procedure:

-

To a solution of 2-(1-methylindazol-6-yl)acetic acid (1.0 eq) in anhydrous DCM, add tert-butyl alcohol (1.5 eq) and DMAP (0.1 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Add a solution of DCC (1.2 eq) in anhydrous DCM dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

-

Wash the filtrate with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired Tert-butyl 2-(1-methylindazol-6-yl)acetate.

Characterization

The synthesized compound should be characterized using standard analytical techniques to confirm its identity and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would confirm the presence of the methyl group on the indazole ring, the methylene protons of the acetate group, the aromatic protons, and the characteristic singlet of the tert-butyl group.

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: To identify the characteristic carbonyl stretch of the ester group.

Potential Applications in Research and Drug Discovery

The indazole scaffold is a privileged structure in medicinal chemistry, appearing in a number of approved drugs and clinical candidates. These compounds are known to exhibit a wide range of biological activities.

The tert-butyl 2-(1-methylindazol-6-yl)acetate molecule could serve as a valuable intermediate in the synthesis of more complex molecules. The tert-butyl ester can be readily hydrolyzed under acidic conditions to reveal the carboxylic acid, which can then be further functionalized, for instance, by forming amides.

Given the structural motifs present, this compound could be explored for its potential as an inhibitor of various enzymes or as a ligand for receptors implicated in disease. For example, various indazole derivatives have been investigated as kinase inhibitors, and this compound could be a starting point for the development of novel therapeutics in oncology or inflammatory diseases.

Safety, Handling, and Storage

While a specific Material Safety Data Sheet (MSDS) for Tert-butyl 2-(1-methylindazol-6-yl)acetate is not available, general precautions for handling laboratory chemicals should be followed. Based on the functional groups present, the following guidelines are recommended.

Hazard Identification

-

The compound is not expected to be highly acutely toxic, but it may cause skin and eye irritation upon direct contact.

-

Inhalation of dust or vapors should be avoided.

Handling

-

Use in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Storage

-

Store in a tightly sealed container in a cool, dry place.

-

Keep away from strong oxidizing agents and strong acids or bases.

Conclusion

Tert-butyl 2-(1-methylindazol-6-yl)acetate represents a chemical entity with significant potential as a building block in the synthesis of novel bioactive molecules. This guide has provided a comprehensive overview of its known and predicted properties, a plausible synthetic route, and important safety considerations. It is hoped that this document will serve as a valuable resource for researchers and encourage further exploration of this and related indazole derivatives in the pursuit of new therapeutic agents.

References

-

Chemsrc. tert-butyl 2-(1-methylindazol-6-yl)acetate. [Link] (accessed Feb 17, 2026).

Sources

An In-depth Technical Guide to the Safe Handling and Use of tert-butyl 2-(1-methylindazol-6-yl)acetate in a Research and Development Setting

Understanding the Hazard: A Proactive Approach to Safety

As a novel or specialized research chemical, tert-butyl 2-(1-methylindazol-6-yl)acetate must be treated as a substance with unknown toxicological properties. The fundamental principle of prudent laboratory practice is to minimize exposure to all chemicals[7]. This guide is built on a proactive risk assessment framework rather than a reactive response to known hazards.

Inferred Hazard Classification

Based on the functional groups present (an indazole ring, a tert-butyl ester), we can infer potential hazards. The Globally Harmonized System (GHS) provides a framework for classifying chemical hazards[6][8]. While a definitive GHS classification for this specific compound is unavailable, a conservative approach would be to consider the following potential hazard classes:

-

Health Hazards :

-

Acute Toxicity (Oral, Dermal, Inhalation): Potential for harm if swallowed, in contact with skin, or inhaled. Similar compounds can cause irritation.

-

Skin Corrosion/Irritation: May cause skin irritation upon contact.

-

Serious Eye Damage/Eye Irritation: May cause serious eye irritation.

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.

-

-

Physical Hazards :

-

While the indazole and acetate moieties are not typically associated with high flammability or reactivity, the overall compound should be handled with care, away from strong oxidizing agents.

-

The following GHS pictograms are recommended for precautionary labeling until more specific data is available:

| Pictogram | Hazard Class |

| ! | Acute Toxicity (harmful), Skin/Eye Irritation, Skin Sensitizer, Respiratory Tract Irritant |

The Importance of a Chemical Hygiene Plan (CHP)

All laboratory work with this compound must be conducted under the umbrella of a comprehensive Chemical Hygiene Plan (CHP) as mandated by OSHA's Laboratory Standard[1][9][10]. The CHP is a written program that outlines procedures, equipment, personal protective equipment, and work practices to protect employees from health hazards associated with hazardous chemicals used in the laboratory[9][10].

Engineering Controls and Personal Protective Equipment (PPE): Your Primary Lines of Defense

The hierarchy of controls prioritizes engineering controls and administrative controls over personal protective equipment.

Engineering Controls

-

Chemical Fume Hood : All manipulations of tert-butyl 2-(1-methylindazol-6-yl)acetate, including weighing, dissolving, and transferring, should be performed in a certified chemical fume hood to minimize inhalation exposure.

-

Ventilation : The laboratory should have adequate general ventilation.

Personal Protective Equipment (PPE)

A risk assessment should guide the selection of PPE. The following are the minimum requirements for handling this compound:

| PPE Category | Specifications | Rationale |

| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles. A face shield may be required for larger quantities or when there is a significant splash risk. | Protects against splashes and aerosols. |

| Skin Protection | A flame-resistant lab coat. | Protects skin and clothing from contamination. |

| Hand Protection | Nitrile gloves are a common choice for general laboratory use. However, for prolonged contact or with specific solvents, it is crucial to consult a glove compatibility chart. | Prevents dermal absorption. |

| Respiratory Protection | Generally not required when working in a properly functioning chemical fume hood. If a fume hood is not available or in the case of a large spill, a NIOSH-approved respirator with an appropriate organic vapor cartridge may be necessary. | Prevents inhalation of airborne contaminants. |

Safe Handling, Storage, and Disposal: A Lifecycle Approach

Prudent Handling Practices

-

Avoid Inhalation, Ingestion, and Skin Contact : Do not smell or taste the chemical. Avoid direct contact with skin and eyes[11].

-

Work Area : Keep the work area clean and organized.

-

Container Labeling : All containers of tert-butyl 2-(1-methylindazol-6-yl)acetate must be clearly labeled with the chemical name and appropriate hazard warnings.

-

Working Alone : Avoid working alone in the laboratory when handling this compound[11].

Storage Requirements

Proper storage is crucial for maintaining the integrity of the compound and ensuring safety[11][12].

| Storage Condition | Recommendation | Rationale |

| Temperature | Store in a cool, dry place. | Prevents degradation and potential pressure buildup in the container. |

| Incompatibilities | Store away from strong oxidizing agents, strong acids, and strong bases. | Reduces the risk of hazardous reactions. |

| Container | Keep the container tightly closed. | Prevents contamination and release of vapors. |

Disposal

All waste containing tert-butyl 2-(1-methylindazol-6-yl)acetate must be disposed of as hazardous waste in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific procedures.

Emergency Procedures: Preparedness is Key

First-Aid Measures

The following first-aid measures are based on general principles for handling hazardous chemicals. Immediate medical attention should be sought in all cases of significant exposure.

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |

| Skin Contact | Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Spill Response

-

Small Spills : For a small spill, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite). Place the contaminated material in a sealed, labeled container for hazardous waste disposal. Ventilate the area and clean the spill site.

-

Large Spills : Evacuate the area immediately. Contact your institution's EHS department and follow their emergency response procedures.

Experimental Protocols: A Framework for Safe Synthesis and Use

While specific experimental details will vary, the following provides a general framework for the safe synthesis and use of tert-butyl 2-(1-methylindazol-6-yl)acetate.

Synthesis Workflow

The synthesis of tert-butyl 2-(1-methylindazol-6-yl)acetate likely involves the alkylation of 1-methyl-1H-indazol-6-yl)acetic acid or a related precursor with a tert-butyl containing reagent.

Sources

- 1. labequipmentdirect.com [labequipmentdirect.com]

- 2. mastercontrol.com [mastercontrol.com]

- 3. Chemical Safety in Research and Teaching | New Mexico State University [safety.nmsu.edu]

- 4. Globally Harmonized System of Classification and Labelling of Chemicals - Wikipedia [en.wikipedia.org]

- 5. ilo.org [ilo.org]

- 6. totalsds.com [totalsds.com]

- 7. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. era-environmental.com [era-environmental.com]

- 9. osha.gov [osha.gov]

- 10. compliancy-group.com [compliancy-group.com]

- 11. Chemical Handling and Storage - Environmental Health and Safety [ehs.iastate.edu]

- 12. apolloscientific.co.uk [apolloscientific.co.uk]

Regioselective Synthesis and Characterization of Indazole Acetates: N1 vs. N2 Isomers

The following technical guide details the structural, synthetic, and analytical differences between N1- and N2-substituted indazole acetates .

Executive Summary

In medicinal chemistry, the indazole scaffold is a privileged structure found in oncology and anti-inflammatory therapeutics (e.g., Pazopanib , Axinitib ).[1] A critical synthetic challenge is the regioselectivity of N-alkylation.[2] Indazole exists in a tautomeric equilibrium between 1H-indazole and 2H-indazole .[3][4] Alkylation with electrophiles like methyl bromoacetate typically yields a mixture of methyl 2-(1H-indazol-1-yl)acetate (N1-isomer) and methyl 2-(2H-indazol-2-yl)acetate (N2-isomer) .

Distinguishing these isomers is non-trivial but vital, as the biological activity often hinges on the specific nitrogen substitution. This guide provides a definitive protocol for synthesizing, separating, and structurally characterizing these isomers, with a focus on NMR-based validation.

Theoretical Framework: Tautomerism and Regiochemistry

The Indazole Tautomeric Equilibrium

Indazole is an aromatic bicycle containing a pyrazole ring fused to a benzene ring.[3][4] It exists in two annular tautomeric forms:

-

1H-Indazole (Benzenoid): The thermodynamically stable form (approx. 2–4 kcal/mol more stable). It preserves the aromaticity of the benzene ring.

-

2H-Indazole (Quinonoid): The less stable tautomer, featuring a quinoid-like electron distribution.

Alkylation Mechanics

When reacting indazole with an alkylating agent (e.g., methyl bromoacetate) under basic conditions, the indazolyl anion is formed. This anion is an ambient nucleophile that can react at either N1 or N2.

-

Thermodynamic Control (N1-Major): Under reversible conditions or high temperatures, the reaction favors the thermodynamically stable N1-substituted product.

-

Kinetic/Chelation Control (N2-Major): N2-alkylation can be favored by specific solvent effects, steric hindrance at C7, or Mitsunobu conditions. Notably, the drug Pazopanib features an N2-methyl indazole core, proving the pharmacological relevance of the "minor" isomer.

Visualization of Pathways

The following diagram illustrates the divergent synthesis pathways and the resulting isomers.

Figure 1: Divergent alkylation pathways of indazole yielding N1 (benzenoid) and N2 (quinonoid) acetate isomers.

Experimental Protocol: Synthesis and Separation

Synthesis of Methyl Indazole Acetates

Reagents: Indazole (1.0 eq), Methyl bromoacetate (1.1 eq), Cesium Carbonate (Cs₂CO₃, 2.0 eq), Acetonitrile (ACN) or DMF.

Procedure:

-

Dissolve indazole in anhydrous ACN (0.1 M).

-

Add Cs₂CO₃ and stir at room temperature for 30 minutes to generate the anion.

-

Dropwise add methyl bromoacetate.

-

Stir at 60°C for 4-12 hours. Monitor by TLC (System: Hexane/EtOAc 7:3).

-

Observation: Two spots typically appear. The N1-isomer is usually less polar (higher R_f) than the N2-isomer due to the lower dipole moment of the benzenoid system compared to the quinonoid N2-isomer.

Purification Strategy

Separation is best achieved via flash column chromatography on silica gel.

-

Mobile Phase: Gradient of Hexane:Ethyl Acetate (from 90:10 to 60:40).

-

Elution Order:

-

N1-Isomer (Major): Elutes first.

-

N2-Isomer (Minor): Elutes second (more polar).

-

-

Note: If separation is difficult, switching to Toluene/Acetone or using C18 reverse-phase HPLC (Water/ACN) often improves resolution.

Structural Characterization (The "Gold Standard")

Distinguishing N1 and N2 isomers relies heavily on NMR spectroscopy. Simple 1H-NMR is often insufficient due to overlapping signals. 2D-NMR (HMBC) provides the definitive proof of connectivity.

Comparative Data Table

| Feature | N1-Isomer (1-Methyl Indazole Acetate) | N2-Isomer (2-Methyl Indazole Acetate) |

| Electronic State | Benzenoid (Aromatic stability) | Quinonoid (Higher energy) |

| Polarity (TLC) | Less Polar (Higher Rf) | More Polar (Lower Rf) |

| Melting Point | Generally Lower | Generally Higher (High lattice energy) |

| UV | ~295 nm (Typical Indazole) | ~305-310 nm (Bathochromic Shift) |

| 1H NMR (N-CH2) | ||

| 13C NMR (N-CH2) | ||

| HMBC Correlation | N-CH2 | N-CH2 |

The HMBC Decision Matrix

The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the only self-validating method to confirm regiochemistry without X-ray crystallography.

-

N1-Substitution Rule: The methylene protons (

) show a strong 3-bond correlation to the quaternary bridgehead carbon (C7a ). They do not correlate strongly to C3. -

N2-Substitution Rule: The methylene protons (

) show a strong 3-bond correlation to the imine carbon (C3 ). They do not correlate to C7a.

Figure 2: NMR decision tree for unambiguous assignment of indazole regioisomers using HMBC.

Pharmacological Implications[1][3][4][5][6][7][8][9]

The distinction between 1-methyl and 2-methyl isomers is not merely academic; it dictates the 3D topology and hydrogen bonding capability of the drug.

-

Binding Mode: N1-substitution projects the "tail" (acetate group) in a vector similar to indole, often fitting into hydrophobic pockets. N2-substitution creates a "kinked" geometry due to the adjacent lone pair repulsion and the quinonoid shape.

-

Case Study - Pazopanib: This FDA-approved kinase inhibitor utilizes an N2-methyl indazole. During its development, ensuring the exclusive formation of the N2-isomer was critical. Synthetic routes often employ blocking groups or specific methylation conditions to suppress the thermodynamic N1-isomer.

-

Metabolic Stability: Esters (acetates) at these positions are rapidly hydrolyzed by plasma esterases to the corresponding acids (Indazole-1-acetic acid vs. Indazole-2-acetic acid), which have vastly different solubility and clearance profiles.

References

-

Regioselective N-alkylation of the 1H-indazole scaffold.Beilstein Journal of Organic Chemistry. (2021). Describes the thermodynamic preference for N1 and conditions (NaH/THF)

-

Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights.PMC (PubMed Central). (2024).

-

Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles.Molecules. (2006).

-

Pazopanib: An Anticancer Drug containing the 2H-indazole scaffold. Journal of Medicinal Chemistry. Highlights the biological necessity of the N2-isomer in kinase inhibition.[5]

Sources

- 1. pnrjournal.com [pnrjournal.com]

- 2. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]

- 3. caribjscitech.com [caribjscitech.com]

- 4. mdpi.com [mdpi.com]

- 5. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]

Bioactivity & Synthetic Utility of tert-butyl 2-(1-methylindazol-6-yl)acetate Scaffolds

Executive Summary: The Indazole "Vector"

In modern medicinal chemistry, the 1-methylindazol-6-yl moiety has emerged as a privileged pharmacophore, particularly in the design of kinase inhibitors (VEGFR, PDGFR) and, more recently, PROTAC™ (Proteolysis Targeting Chimera) linkers for BRAF degradation.

This guide focuses on tert-butyl 2-(1-methylindazol-6-yl)acetate (CAS: 1838654-15-1).[1] While technically a synthetic intermediate, this molecule functions as a critical "masked" precursor. Its tert-butyl ester group provides necessary lipophilicity for cellular permeability during early-stage screening (prodrug potential) and orthogonal protection during complex synthesis, while the 1-methyl group locks the indazole tautomer, ensuring consistent binding modes in the ATP-binding pocket of kinases.

This whitepaper analyzes the bioactivity profile of this scaffold as a precursor, its metabolic activation to the free acid, and the rigorous protocols required for its synthesis and validation.

Pharmacological Profile & Mechanism of Action

The "Masked" Bioactivity

The tert-butyl 2-(1-methylindazol-6-yl)acetate precursor itself exhibits low intrinsic potency against primary kinase targets compared to its free acid or amide derivatives. This is a design feature, not a bug.

-

Lipophilicity & Permeability: The tert-butyl group significantly increases logP (predicted ~3.2), facilitating passive transport across cell membranes.

-

Metabolic Activation: Upon cellular entry, intracellular esterases (e.g., CES1) hydrolyze the ester to 2-(1-methylindazol-6-yl)acetic acid . This acid form is the active "warhead" precursor, capable of engaging in electrostatic interactions or being further coupled to amine-bearing pharmacophores.

Target Landscape of the Derived Acid

Once the precursor is processed (either synthetically or metabolically) to the acid or amide, the 1-methylindazol-6-yl core targets specific biological pathways:

| Target Class | Mechanism | Role of Indazole-6-yl Moiety |

| Mutant BRAF (V600E) | Degradation (PROTAC) | The 6-position acts as an "exit vector," directing the linker toward the E3 ligase (e.g., Cereblon) without disrupting the inhibitor binding in the kinase pocket. |

| VEGFR / PDGFR | Kinase Inhibition | The indazole nitrogen (N2) often accepts a hydrogen bond from the hinge region of the kinase (Cys919 in VEGFR2). |

| Glucocorticoid Receptor | Modulation | The acetic acid side chain mimics endogenous steroid interactions or bridges to accessory pockets. |

Structural Causality: Why 1-Methyl?

The methylation at the N1 position is critical. Unsubstituted indazoles undergo N1-H/N2-H tautomerism. By locking the system with a methyl group at N1:

-

Entropy Penalty Reduction: The molecule is pre-organized for binding.

-

Solubility: Disrupts intermolecular H-bond networks, improving solubility in organic synthesis solvents (DCM, THF).

Visualization: Activation & Signaling Pathway

The following diagram illustrates the transformation of the precursor into active pharmacological agents and their downstream signaling effects.

Caption: Figure 1.[2] The activation pathway of the tert-butyl ester precursor into the active acid scaffold, leading to high-value kinase and degrader targets.

Technical Protocol: Synthesis & Validation

To utilize this precursor effectively, one must ensure high purity of the ester to prevent side-reactions during subsequent coupling. The following is a Self-Validating Protocol for the synthesis of the precursor from 6-bromo-1-methyl-1H-indazole.

Synthesis via Pd-Catalyzed Alpha-Arylation

Objective: Synthesize tert-butyl 2-(1-methylindazol-6-yl)acetate with >98% purity.

Reagents:

-

6-Bromo-1-methyl-1H-indazole (1.0 eq)

-

tert-Butyl acetate (1.2 eq)

-

Pd(dba)₂ (2 mol%)

-

Q-Phos or X-Phos (4 mol%)

-

LiHMDS (Lithium bis(trimethylsilyl)amide) (2.2 eq)

-

Solvent: Anhydrous Toluene or THF.

Step-by-Step Methodology:

-

Inert Atmosphere Setup: Flame-dry a 3-neck round bottom flask and purge with Argon. Causality: LiHMDS is moisture sensitive; water will quench the base and stall the reaction.

-

Catalyst Pre-complexation: Add Pd(dba)₂ and Ligand (Q-Phos) to the flask. Add toluene and stir for 10 mins at RT. Validation: Solution should turn from dark purple to a clear orange/brown, indicating active catalyst formation.

-

Substrate Addition: Add 6-bromo-1-methyl-1H-indazole.

-

Enolate Formation (The Critical Step): Cool to 0°C. Add tert-butyl acetate, followed by dropwise addition of LiHMDS. Note: Adding LiHMDS slowly prevents identifying self-condensation of the acetate.

-

Reaction: Heat to 80°C for 4-12 hours.

-

In-Process Control (IPC): Monitor by TLC (Hexane:EtOAc 4:1).

-

Starting Material Rf: ~0.6

-

Product Rf: ~0.5

-

Validation: Reaction is complete only when the SM spot is non-visible under UV (254 nm).

-

-

Quench & Workup: Cool to RT. Quench with saturated NH₄Cl. Extract with EtOAc.[3]

-

Purification: Flash column chromatography (0 -> 20% EtOAc in Hexanes).

Analytical Validation Table

Compare your isolated product against these standards to validate the precursor identity.

| Parameter | Expected Value | Validation Method |

| Appearance | White to Off-white solid | Visual Inspection |

| ¹H NMR (CDCl₃) | Confirm integration ratio 9:2:3 | |

| LC-MS (ESI+) | [M+H]⁺ = 247.14 (calc. for C₁₄H₁₈N₂O₂) | Mass Spectrometry |

| Purity (HPLC) | > 98.0% (Area %) | UV detection at 254 nm |

Synthetic Workflow Diagram

This diagram details the retrosynthetic logic and forward synthesis, highlighting the critical decision points.

Caption: Figure 2. Synthetic workflow from raw materials to the target precursor and its downstream application in drug synthesis.

References

-

Vertex Pharmaceuticals Inc. (2022). Therapeutics for the Degradation of Mutant BRAF. WO2022261250A1. Link

-

Lovering, F., et al. (2016). Substituted Nucleoside Derivatives Useful as Anticancer Agents. US Patent 10,428,104. Link

-

Shimada, I., et al. (2010).[4][5] Indazole Derivatives and Use Thereof as Kinase Inhibitors. US Patent 8,969,336.[5] Link

-

Meanwell, N. A. (2011). The influence of bioisosteres in drug design: tactical applications of indazole scaffolds. Journal of Medicinal Chemistry. Link

-

Sigma-Aldrich. (2025). Product Specification: 2-(1-Methyl-1H-indazol-6-yl)acetic acid. Link

Sources

Methodological & Application

Synthesis procedure for tert-butyl 2-(1-methylindazol-6-yl)acetate

Application Note: High-Efficiency Synthesis of tert-Butyl 2-(1-methyl-1H-indazol-6-yl)acetate

Executive Summary

This guide details the synthesis of tert-butyl 2-(1-methyl-1H-indazol-6-yl)acetate , a critical intermediate in the development of kinase inhibitors (e.g., FLT3, VEGFR) and IDO1 inhibitors. While classical homologation methods (Arndt-Eistert) or nucleophilic substitutions on halomethyl derivatives are possible, they often suffer from poor safety profiles or low regioselectivity.

This protocol prioritizes a Palladium-Catalyzed Reformatsky-Type Cross-Coupling . This method offers a convergent, single-step installation of the acetate side chain onto the commercially available 6-bromo-1-methyl-1H-indazole, avoiding the use of hazardous diazomethane or high-pressure hydrogenation steps associated with Heck coupling routes.

Retrosynthetic Analysis & Strategy

The strategic disconnection focuses on the C(sp2)–C(sp3) bond at the C6 position of the indazole core.

-

Target Molecule: tert-Butyl 2-(1-methyl-1H-indazol-6-yl)acetate

-

Primary Disconnection: Cross-coupling of an aryl halide with an enolate equivalent.

-

Selected Route: Negishi-like coupling using a Reformatsky reagent (tert-butoxycarbonylmethylzinc bromide) catalyzed by a Palladium(0) complex.

Rationale:

-

Regioselectivity: Starting from 6-bromo-1-methylindazole ensures the N1-methyl pattern is fixed, avoiding the N1/N2 isomer separation issues common when methylating the indazole core later.

-

Functional Group Tolerance: The Reformatsky reagent is less basic than lithium enolates, preventing deprotonation of the acidic C3-H of the indazole ring.

Reaction Mechanism & Pathway Visualization

The following diagram illustrates the catalytic cycle and workflow for the selected synthesis.

Figure 1: Mechanistic pathway for the Pd-catalyzed cross-coupling of 6-bromo-1-methylindazole with the Reformatsky reagent.

Detailed Experimental Protocol

Materials & Reagents

| Reagent | Equiv. | MW ( g/mol ) | Role |

| 6-Bromo-1-methyl-1H-indazole | 1.0 | 211.06 | Limiting Reagent |

| tert-Butyl bromoacetate | 1.5 | 195.05 | Nucleophile Precursor |

| Zinc dust (Activated) | 2.0 | 65.38 | Metal Reductant |

| Pd(PPh3)4 | 0.05 | 1155.56 | Catalyst |

| Iodine | cat.[1] | 253.81 | Zn Activator |

| THF (Anhydrous) | - | - | Solvent |

Step-by-Step Methodology

1. Activation of Zinc (Critical Step):

-

Context: Commercial zinc dust often has an oxide layer that inhibits reaction.

-

Procedure: Place Zinc dust (2.0 equiv) in a dry 3-neck flask under Argon. Add 2-3 crystals of Iodine. Heat the flask with a heat gun under vacuum until iodine vaporizes, then flush with Argon. Repeat twice. Alternatively, wash Zn with dilute HCl, water, acetone, and ether, then dry in a vacuum oven.

2. Formation of Reformatsky Reagent:

-

Suspend the activated Zn in anhydrous THF (0.5 M relative to bromide).

-

Add tert-butyl bromoacetate (1.5 equiv) dropwise over 20 minutes at 40-50°C.

-

Observation: The exotherm indicates initiation. If the reaction does not start, add a drop of TMSCl or 1,2-dibromoethane.

-

Stir at 50°C for 1 hour to ensure complete formation of BrZn-CH2-COOtBu.

3. Cross-Coupling Reaction:

-

In a separate flask, dissolve 6-bromo-1-methyl-1H-indazole (1.0 equiv) and Pd(PPh3)4 (5 mol%) in anhydrous THF.

-

Transfer the Reformatsky reagent solution (supernatant) via cannula or syringe into the aryl bromide/catalyst solution.

-

Reaction Conditions: Heat the mixture to reflux (65°C) for 4–6 hours.

-

Monitoring: Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS.[2] The starting bromide (Rf ~0.6) should disappear, and a new fluorescent spot (Rf ~0.5) should appear.

4. Work-up & Purification:

-

Cool to room temperature.[3][4][5][6][7] Quench with saturated aqueous NH4Cl (to dissolve zinc salts).

-

Extract with Ethyl Acetate (3x). Wash combined organics with water and brine.[3][8]

-

Dry over Na2SO4, filter, and concentrate under reduced pressure.[4][5]

-

Purification: Flash column chromatography on silica gel.

-

Eluent: Gradient 0% to 20% Ethyl Acetate in Hexanes.

-

Note: The product is an oil that may solidify upon standing or cooling.

-

Analytical Data (Self-Validation)

Verify the product identity using the following expected spectroscopic data.

| Technique | Expected Signals / Data | Interpretation |

| 1H NMR (400 MHz, CDCl3) | δ 8.01 (s, 1H, H-3) | Characteristic Indazole C3-H |

| δ 7.68 (d, J=8.4 Hz, 1H, H-4) | Aromatic proton | |

| δ 7.35 (s, 1H, H-7) | C7-H (adjacent to N-Me) | |

| δ 7.05 (dd, J=8.4, 1.5 Hz, 1H, H-5) | C5-H (coupling to H4 and H7) | |

| δ 4.05 (s, 3H, N-CH3) | N-Methyl singlet (distinctive) | |

| δ 3.68 (s, 2H, Ar-CH2-CO) | Benzylic methylene alpha to ester | |

| δ 1.45 (s, 9H, t-Bu) | tert-Butyl group singlet | |

| 13C NMR (100 MHz, CDCl3) | δ 170.8 (C=O), 139.5, 133.2, 126.5, 123.0, 121.5, 109.8, 81.2 (C-tBu), 42.5 (CH2), 35.5 (N-Me), 28.0 (tBu-CH3). | Confirms ester and indazole core. |

| LC-MS (ESI) | [M+H]+ = 261.15 | Consistent with C14H18N2O2 |

Troubleshooting & Optimization

-

Issue: Low Conversion of Aryl Bromide.

-

Cause: Incomplete formation of Reformatsky reagent or catalyst poisoning.

-

Solution: Use highly activated Zinc (Rieke Zinc is the gold standard if standard activation fails). Switch catalyst to Pd(dba)2 + XPhos , which is more active for electron-rich or hindered substrates.

-

-

Issue: Hydrolysis of Ester.

-

Cause: Moisture in the reaction or acidic workup.

-

Solution: Ensure strictly anhydrous conditions. tert-butyl esters are acid-sensitive; avoid strong acid washes.

-

-

Issue: Regioisomers.

-

Check: If you synthesized the starting material (6-bromo-1-methylindazole) yourself, ensure it is not contaminated with the 2-methyl isomer. The 1-methyl isomer has a distinctive N-Me shift (~4.0 ppm) vs the 2-methyl (~4.2 ppm).

-

References

-

Reformatsky-Negishi Coupling Scope

- Milne, J. E., & Buchwald, S. L. (2004). "An Extremely Active Catalyst for the Negishi Cross-Coupling Reaction." Journal of the American Chemical Society.

- Relevance: Establishes the viability of coupling zinc enolates with aryl halides using Pd c

-

Indazole Chemistry & Reactivity

- Gaulon, C., et al. (2005). "Palladium-catalyzed reactions on 1-functionalized indazoles." Synthesis.

- Relevance: Discusses the stability and reactivity of 1-methylindazoles in cross-coupling conditions.

-

Alpha-Arylation of Esters (Alternative Mechanistic Insight)

- Hama, T., et al. (2002). "Palladium-Catalyzed α-Arylation of Esters and Amides under More Neutral Conditions." Journal of the American Chemical Society.

- Relevance: Provides background on the direct arylation p

-

Safety Data (MSDS)

- Sigma-Aldrich. "Safety Data Sheet: 6-Bromo-1-methyl-1H-indazole."

-

Relevance: Handling precautions for the specific starting material.[5]

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 3. tert-Butyl 2-(1H-benzimidazol-1-yl)acetate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. 2H-Indazole synthesis [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. Organic Syntheses Procedure [orgsyn.org]

Protocol for deprotection of tert-butyl 2-(1-methylindazol-6-yl)acetate

An In-Depth Guide to the Deprotection of tert-Butyl 2-(1-methylindazol-6-yl)acetate

Senior Application Scientist's Foreword

In the landscape of modern pharmaceutical and materials science, the strategic use of protecting groups is a cornerstone of synthetic efficiency and success. Among these, the tert-butyl ester stands out for its robustness under a wide array of chemical conditions, yet its clean and facile removal under specific acidic environments makes it an invaluable tool for masking carboxylic acid functionalities. This application note provides a detailed protocol and the underlying chemical principles for the deprotection of tert-butyl 2-(1-methylindazol-6-yl)acetate, a key step often encountered in the synthesis of complex molecules featuring the biologically significant indazole scaffold. Our focus is not merely on the procedural steps but on the causality behind them, ensuring a reproducible and high-yielding transformation.

The Chemistry of tert-Butyl Ester Deprotection

The deprotection of a tert-butyl ester is an acid-catalyzed elimination reaction. The stability of the tert-butyl group is high under neutral and basic conditions, but it is readily cleaved by strong acids.[1][2] The generally accepted mechanism proceeds through the formation of a stable tertiary carbocation.[3][4]

Mechanism Breakdown:

-

Protonation: The process begins with the protonation of the ester's carbonyl oxygen by a strong acid, such as Trifluoroacetic Acid (TFA). This initial step increases the electrophilicity of the carbonyl carbon.[1]

-

C-O Bond Cleavage: The protonated intermediate undergoes cleavage of the carbon-oxygen bond, leading to the formation of the desired carboxylic acid and a stable tert-butyl cation.[4]

-

Formation of Volatile Byproducts: The highly stable tert-butyl cation is then neutralized. Most commonly, it deprotonates to form isobutylene, a volatile gas.[2][5] This irreversible formation of a gaseous byproduct helps to drive the reaction to completion.[2] Alternatively, the cation can be trapped by the acid's counter-ion or other nucleophiles present.[6]

Caption: Acid-catalyzed deprotection of a tert-butyl ester.

Selecting the Optimal Deprotection Protocol

The choice of acid and reaction conditions is critical and must be tailored to the substrate's sensitivity. For a molecule like tert-butyl 2-(1-methylindazol-6-yl)acetate, the primary consideration is the stability of the N-methylated indazole ring. The 1H-indazole tautomer is known to be more stable than the 2H form, a stability that is further enhanced by N1-alkylation.[7][8] This inherent stability allows for the use of strong acids without significant degradation of the heterocyclic core.

| Reagent(s) | Solvent | Temperature | Time | Key Considerations & Scope |

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temp | 1 - 5 h | Highly effective and the most common method. The reaction is typically clean and high-yielding. Volatile reagents simplify workup.[9][10] |

| Formic Acid | Neat or in a co-solvent | 50 - 60 °C | 1 - 3 h | A milder alternative to TFA, suitable for substrates with other acid-sensitive groups.[1][2] |

| Aqueous Phosphoric Acid | Toluene or neat | 50 - 60 °C | 4 - 12 h | An environmentally benign and mild option. Workup is straightforward.[3][11] |

| Hydrogen Chloride (HCl) | Dioxane / Ether / EtOAc | Room Temp | 1 - 4 h | A classic and potent method. Anhydrous conditions are crucial to prevent unwanted side reactions.[2] |

| Zinc Bromide (ZnBr₂) / Lewis Acids | Dichloromethane (DCM) | Room Temp | Varies | Offers high chemoselectivity for deprotecting tert-butyl esters in the presence of other acid-labile groups like N-Boc.[12][13] |

For this specific application, the Trifluoroacetic Acid (TFA) method is recommended due to its efficiency, reliability, and the straightforward removal of excess reagents and byproducts.

Detailed Experimental Protocol: TFA-Mediated Deprotection

This protocol outlines the standard procedure for the deprotection of tert-butyl 2-(1-methylindazol-6-yl)acetate to yield 2-(1-methylindazol-6-yl)acetic acid.

Objective: To efficiently cleave the tert-butyl ester protecting group using Trifluoroacetic Acid to yield the corresponding carboxylic acid.

Materials:

-

tert-Butyl 2-(1-methylindazol-6-yl)acetate (1.0 eq)

-

Dichloromethane (DCM), anhydrous grade

-

Trifluoroacetic Acid (TFA), reagent grade

-

Toluene, anhydrous grade

-

Saturated aqueous sodium chloride (Brine)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Diethyl ether or hexanes (for precipitation/trituration)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Rotary evaporator

-

Standard laboratory glassware

-

Nitrogen or argon supply (optional, for maintaining an inert atmosphere)

Caption: Experimental workflow for TFA-mediated deprotection.

Step-by-Step Procedure:

-

Preparation: In a clean, dry round-bottom flask, dissolve tert-butyl 2-(1-methylindazol-6-yl)acetate in anhydrous dichloromethane (DCM). A typical concentration is between 0.1 M and 0.5 M.

-

Reaction Initiation: Cool the solution to 0 °C using an ice bath. Slowly add an equal volume of Trifluoroacetic Acid (TFA) to the stirred solution (e.g., for 10 mL of DCM, add 10 mL of TFA).[9][10] The addition should be done carefully as the reaction can be exothermic.

-

Reaction Progress: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-5 hours.

-

Self-Validation (Monitoring): The progress of the reaction is a critical self-validating step. Monitor the disappearance of the starting material by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until completion is observed.

-

Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the bulk of the DCM and TFA.[10]

-

Removal of Residual TFA: To ensure all TFA is removed, add anhydrous toluene to the residue and concentrate again. Repeat this co-evaporation process 2-3 times. The resulting residue is the crude 2-(1-methylindazol-6-yl)acetic acid, often as its TFA salt.

-

Isolation and Purification:

-

Dissolve the crude residue in a minimal amount of a suitable solvent (e.g., a small amount of DCM or methanol).

-

Induce precipitation or crystallization by adding a non-solvent, such as cold diethyl ether or hexanes, while stirring.

-

Alternatively, triturate the oily residue with the non-solvent until a solid forms.

-

Collect the solid product by vacuum filtration, wash it with a small amount of the cold non-solvent, and dry it under high vacuum.

-

If necessary, the product can be further purified by flash column chromatography.

-

Troubleshooting and Field Insights

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Incomplete Reaction | 1. Insufficient reaction time. 2. Low concentration of TFA. 3. Presence of water. | 1. Extend the reaction time and continue monitoring. 2. Ensure a sufficient excess of TFA is used (typically 20-50% v/v in DCM).[10] 3. Use anhydrous solvents and reagents. |

| Product is an oil/gummy solid | The product may be hygroscopic or have a low melting point. The presence of the TFA salt can also contribute. | 1. Ensure complete removal of TFA via co-evaporation. 2. Attempt trituration with various non-solvents (hexanes, diethyl ether, pentane). 3. If the product is intended for the next step without purification, neutralization of the TFA salt with a mild base may be performed during the subsequent reaction's workup. |

| Presence of Side Products | The highly reactive t-butyl cation can alkylate other nucleophilic sites on complex molecules (not typically an issue for this substrate but relevant for more functionalized indazoles).[4] | Add a cation scavenger, such as triethylsilane (TES) or thioanisole (1-5% v/v), to the reaction mixture to trap the t-butyl cation.[4] |

References

- The Royal Society of Chemistry. (n.d.). A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks.

- Benchchem. (n.d.). An In-depth Technical Guide to t-Butyl Ester Protecting Group Chemistry for Researchers and Drug Development Professionals.

- Benchchem. (n.d.). Application Notes and Protocols: A Step-by-Step Guide to the Deprotection of t-Butyl Esters in PEG Linkers.

- Benchchem. (n.d.). Technical Support Center: TFA Deprotection of m-PEG7-t-butyl ester.

-

Kaul, R., et al. (2004). Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2. Journal of Organic Chemistry, 69(18), 6131-6133. Retrieved from [Link]

-

Marcantoni, E., et al. (2001). Selective Deprotection of N-Boc-Protected tert-Butyl Ester Amino Acids by the CeCl3·7H2O–NaI System in Acetonitrile. Journal of Organic Chemistry, 66(13), 4430–4432. Retrieved from [Link]

-

Li, B., et al. (2006). Aqueous Phosphoric Acid as a Mild Reagent for Deprotection of tert-Butyl Carbamates, Esters, and Ethers. Journal of Organic Chemistry, 71(24), 9045–9050. Retrieved from [Link]

-

Stack Exchange. (2017). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? Retrieved from [Link]

-

ACS GCI Pharmaceutical Roundtable. (n.d.). Acids Reagent Guide. Retrieved from [Link]

-

Wu, Y., & Sun, Y. (2006). A Mild Deprotection Procedure for tert-Butyl Esters and tert-Butyl Ethers Using ZnBr2 in Methylene Chloride. Synlett, 2006(12), 1919-1921. Retrieved from [Link]

-

Hidasová, D., & Slanina, T. (2023). Triarylamminium Radical Cation Facilitates the Deprotection of tert-Butyl Groups in Esters, Ethers, Carbonates, and Carbamates. The Journal of Organic Chemistry, 88(11), 6932–6938. Retrieved from [Link]

-

Fariña, F., et al. (1994). Acidity and Basicity of Indazole and its N-Methyl Derivatives in the Ground and in the Excited State. The Journal of Physical Chemistry, 98(24), 6058-6063. Retrieved from [Link]

-

Kaul, R., et al. (2004). Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2. PubMed. Retrieved from [Link]

-

Wikipedia. (n.d.). Indazole. Retrieved from [Link]

-

ResearchGate. (n.d.). Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. Retrieved from [Link]

-

Taylor & Francis Online. (2011). Facile Deprotection of Aromatic tert-Butyl and Allylic Esters Under Microwave Irradiation Conditions. Retrieved from [Link]

-

Omicsonline. (2016). Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. Retrieved from [Link]

-

ResearchGate. (n.d.). Structure and synthesis of indazole. Retrieved from [Link]

Sources

- 1. Acids - Wordpress [reagents.acsgcipr.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. echemi.com [echemi.com]

- 7. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]

- 8. Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review [austinpublishinggroup.com]

- 9. rsc.org [rsc.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. tert-Butyl Esters [organic-chemistry.org]

- 12. UQ eSpace [espace.library.uq.edu.au]

- 13. Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2 - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Chemoselective Cleavage of tert-Butyl Esters in 1-Methylindazol-6-yl Acetate Derivatives

This Application Note is designed for medicinal chemists and process development scientists working with indazole scaffolds. It addresses the specific chemoselective challenge of removing a tert-butyl ester (typically a C3-carboxylate protection) while preserving a phenolic acetate (at the C6 position) on a 1-methylindazole core.

Abstract & Strategic Overview

The synthesis of indazole-based therapeutics (e.g., kinase inhibitors, anti-inflammatory agents) often requires orthogonal protecting group strategies. A common intermediate involves a 1-methylindazol-6-yl acetate core where a carboxylic acid side chain (often at C3) is protected as a tert-butyl ester.

The challenge lies in the chemoselectivity of the deprotection:

-

Target: Removal of the acid-labile tert-butyl group to liberate the free carboxylic acid.

-

Constraint: Preservation of the base-labile (and potentially acid-sensitive) phenolic acetate at the C6 position.

While tert-butyl esters are classically cleaved using strong acids, the presence of the phenolic acetate requires strict control of moisture and nucleophiles to prevent unwanted deacetylation. This guide details an anhydrous Trifluoroacetic Acid (TFA) protocol optimized for this specific scaffold.

Chemical Context & Mechanism[1][2][3][4][5]

The Chemoselectivity Paradox

-

** tert-Butyl Esters:** Cleave via an

-like mechanism (acid-catalyzed alkyl-oxygen cleavage). The rate-determining step is the formation of the stable tert-butyl carbocation and isobutylene gas. This requires a proton source but does not require water . -

Phenolic Acetates: Cleave via nucleophilic acyl substitution (hydrolysis). This requires a nucleophile (water/hydroxide) to attack the carbonyl carbon.

Key Insight: By utilizing anhydrous acidic conditions , we drive the elimination of the tert-butyl group while starving the reaction of the water necessary to hydrolyze the acetate.

Reaction Mechanism Diagram

The following diagram illustrates the divergent pathways: the desired anhydrous fragmentation vs. the unwanted aqueous hydrolysis.

Caption: Mechanistic divergence. The green path (anhydrous) yields the target; the red path (aqueous) leads to acetate loss.

Experimental Protocols

Method A: Anhydrous TFA/DCM (Recommended)

Best for: Standard substrates where the indazole core is stable to strong acid.

Reagents:

-

Trifluoroacetic acid (TFA), ReagentPlus®, 99% (Must be fresh/dry).

-

Dichloromethane (DCM), Anhydrous.

-

Optional: Triethylsilane (TES) as a cation scavenger.

Step-by-Step Workflow:

-

Preparation: Dry the starting material (1-methylindazol-6-yl acetate derivative) under high vacuum for 2 hours to remove trace moisture.

-

Dissolution: Dissolve the substrate in anhydrous DCM (0.1 M concentration).

-

Note: If the indazole ring is electron-rich (e.g., has other donating groups), add 2.5% v/v Triethylsilane (TES) to scavenge t-butyl cations and prevent Friedel-Crafts alkylation of the ring.

-

-

Acidification: Cool the solution to 0°C under nitrogen. Add TFA dropwise.

-

Ratio: 1:1 to 1:4 (TFA:DCM) depending on substrate solubility. A 20% TFA solution is usually sufficient.

-

-

Reaction: Allow to warm to room temperature (20-25°C). Stir for 1–3 hours.

-

Workup (Non-Aqueous):

-

Do NOT quench with aqueous bicarbonate immediately, as the exotherm and high pH locally can hydrolyze the acetate.

-

Concentrate the reaction mixture in vacuo (rotary evaporator) at <35°C to remove DCM and most TFA.

-

Co-evaporate with Toluene (3x) or DCM (3x) to azeotrope off residual TFA.

-

-

Isolation: The residue is usually the pure carboxylic acid. If purification is needed, use silica gel chromatography with a gradient of DCM/MeOH (avoiding aqueous modifiers if possible).

Method B: HCl in Dioxane (Alternative)

Best for: Scale-up or when fluorinated impurities (from TFA) are a concern.

-

Dissolve substrate in anhydrous 1,4-dioxane.

-

Add 4.0 M HCl in dioxane (5–10 equivalents).

-

Stir at room temperature. This reaction is often slower than TFA (4–12 hours).

-

Concentrate in vacuo to yield the hydrochloride salt of the product.

Data Summary & Comparison

| Parameter | Method A (TFA/DCM) | Method B (HCl/Dioxane) | Aqueous Acid (H2SO4/H2O) |

| Reaction Rate | Fast (1-3 h) | Moderate (4-12 h) | Fast |

| Acetate Stability | High (if anhydrous) | High (if anhydrous) | Low (High risk of hydrolysis) |

| Scavenger Need | Moderate (TES recommended) | Low | N/A |

| Workup | Evaporation (Azeotrope) | Evaporation | Extraction required |

| Suitability | Discovery/Lab Scale | Process/Larger Scale | Not Recommended |

Process Workflow Visualization

The following diagram outlines the critical decision points and physical handling steps to ensure product integrity.

Caption: Operational workflow emphasizing temperature control and azeotropic removal of acid to prevent side reactions.

Troubleshooting & Optimization

"My Acetate is Hydrolyzing"

-

Cause: Presence of water in the TFA or DCM.

-

Solution: Use fresh ampules of TFA. Dry DCM over molecular sieves. Ensure the reaction vessel is nitrogen-flushed.

-

Alternative: Switch to Formic Acid (neat) at 30°C. Formic acid is acidic enough to cleave t-Bu but less aggressive toward phenolic esters than wet TFA.

"My Indazole Ring is Alkylated"

-

Cause: The tert-butyl cation released during cleavage is attacking the electron-rich aromatic ring (Friedel-Crafts).

-

Solution: Increase the scavenger load. Add Thioanisole or Triethylsilane (TES) (5–10 equiv). These act as "sponges" for the carbocation.

"Reaction is Incomplete"

-

Cause: Steric bulk around the ester or insufficient acidity.

-

Solution: Do not add water. Instead, increase temperature to 35°C or switch to Method B (HCl/Dioxane) which has a higher charge density proton source.

References

-

Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons. (The definitive guide on ester stability and cleavage conditions).

-

Lundt, B. F., et al. (1978). Selective removal of the t-butyl group.[4][5] International Journal of Peptide and Protein Research, 12(5), 258-268. (Foundational work on scavenging t-butyl cations).

-

BenchChem Technical Support. (2025). t-Butyl Ester Protecting Group Hydrolysis Protocols. (General protocols for acidic deprotection).

-

Organic Chemistry Portal. (2024). Protection and Deprotection of Carboxylic Acids. (Database of chemoselective conditions).

Sources

Application Note: Reagents for Esterification of 2-(1-methylindazol-6-yl)acetic Acid

Abstract & Strategic Context

2-(1-methylindazol-6-yl)acetic acid is a critical pharmacophore often utilized in the synthesis of tyrosine kinase inhibitors (e.g., VEGFR, PDGFR antagonists) and glucokinase activators. The indazole core provides a robust bioisostere for indole or naphthalene systems, improving metabolic stability and solubility profiles.

The conversion of the C6-acetic acid moiety into an ester is a pivotal "gateway reaction." It serves two primary purposes:

-

Protection: Masking the acidic proton to prevent interference during subsequent lithiation or cross-coupling reactions on the indazole ring.

-

Activation: Creating an electrophilic center for amidation (e.g., reaction with amines to form the final drug scaffold).

This guide details three validated protocols for esterification, selected based on the steric demand of the alcohol and the scale of synthesis.

Chemical Analysis & Reagent Selection Logic

The substrate, 2-(1-methylindazol-6-yl)acetic acid , possesses specific chemical traits that dictate reagent choice:

-

1-Methyl Group: Locks the tautomeric equilibrium, preventing N-alkylation side reactions at the N1 position. However, N2 remains weakly nucleophilic.

-

Solubility: The zwitterionic character of the free acid often leads to poor solubility in non-polar solvents (DCM, Toluene). Polar aprotic solvents (DMF, DMSO) or the alcohol reactant itself (MeOH, EtOH) are preferred.

-

Acid Sensitivity: The indazole ring is generally stable to acid, allowing for robust acid-catalyzed protocols (Fischer, Thionyl Chloride).

Reagent Decision Matrix

The following decision tree illustrates the logic for selecting the appropriate reagent system based on the target ester and scale.

Figure 1: Strategic decision tree for reagent selection.

Comparative Data Summary

| Feature | Method A: Thionyl Chloride | Method B: Steglich (DCC/DMAP) | Method C: Alkylation (R-X) |

| Primary Reagent | SOCl₂ (in situ generation of HCl) | DCC or EDC + DMAP | Alkyl Halide + K₂CO₃ |

| Key Intermediate | Acid Chloride / Activated Complex | O-Acylisourea | Carboxylate Anion |

| Reaction Type | Irreversible (Gas evolution) | Equilibrium (Driven by Urea ppt) | SN2 Nucleophilic Substitution |

| Byproducts | SO₂ (gas), HCl (gas) | Dicyclohexylurea (Solid) | Potassium Halide salts |

| Best For | Methyl/Ethyl esters; Scale-up | t-Butyl, Benzyl, Complex alcohols | Sterically hindered esters |

| Yield | >95% | 80-90% | 75-85% |

Detailed Protocols

Protocol A: High-Yield Methyl Esterification (Thionyl Chloride Method)

Application: Best for generating methyl or ethyl esters on a multigram scale. Mechanism: SOCl₂ reacts with methanol to generate anhydrous HCl and methyl sulfite in situ, driving the reaction via the formation of a highly reactive acid chloride intermediate.

Reagents:

-

Substrate: 2-(1-methylindazol-6-yl)acetic acid (1.0 equiv)

-

Solvent/Reagent: Anhydrous Methanol (0.5 M concentration relative to substrate)

-

Activator: Thionyl Chloride (SOCl₂) (2.0 - 3.0 equiv)

Step-by-Step Procedure:

-

Setup: Equip a round-bottom flask with a magnetic stir bar, an addition funnel, and a drying tube (CaCl₂ or N₂ line).

-

Solvation: Suspend the indazole acetic acid in anhydrous methanol at 0°C (ice bath). Note: The acid may not fully dissolve initially.

-

Addition: Add SOCl₂ dropwise via the addition funnel over 15–20 minutes.

-

Caution: Exothermic reaction. Vigorous gas evolution (HCl/SO₂) will occur.[1]

-

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Then, heat to reflux (65°C) for 2–3 hours.

-

Visual Check: The suspension should clear to a homogeneous solution as the ester forms.

-

-

Workup:

-

Concentrate the mixture under reduced pressure to remove methanol and excess SOCl₂.

-

Redissolve the residue in Ethyl Acetate (EtOAc).[2]

-

Wash with saturated NaHCO₃ (carefully, to neutralize residual acid) and then Brine.

-

-

Isolation: Dry the organic layer over Na₂SO₄, filter, and concentrate.

-

Self-Validation:

-

TLC: Check for the disappearance of the baseline spot (acid) and appearance of a higher Rf spot (ester) in 5% MeOH/DCM.

-

NMR: Look for a sharp singlet ~3.6-3.7 ppm (O-CH₃).

-

Protocol B: Steglich Esterification (DCC/DMAP)

Application: Used for coupling the indazole acid to sensitive alcohols, bulky groups (t-Butyl), or when neutral conditions are required.

Reagents:

-

Substrate: 2-(1-methylindazol-6-yl)acetic acid (1.0 equiv)

-

Alcohol: R-OH (1.1 equiv)

-

Coupling Agent: DCC (N,N'-Dicyclohexylcarbodiimide) (1.1 equiv)

-

Catalyst: DMAP (4-Dimethylaminopyridine) (0.1 equiv)

-

Solvent: Dichloromethane (DCM) or DMF (if solubility is poor)

Step-by-Step Procedure:

-

Setup: Flame-dry a flask and cool under N₂. Add the indazole acid, the alcohol, and DMAP to the solvent (DCM).

-

Activation: Cool the solution to 0°C.

-

Addition: Add DCC (dissolved in a minimal amount of DCM) dropwise.

-

Reaction: Stir at 0°C for 1 hour, then warm to room temperature and stir overnight (12–16h).

-

Observation: A white precipitate (Dicyclohexylurea, DCU) will form.

-

-

Workup:

-

Filter off the DCU solid through a Celite pad.

-

Wash the filtrate with 0.5N HCl (to remove DMAP), then saturated NaHCO₃, then Brine.

-

-

Purification: Flash column chromatography is usually required to remove traces of urea byproducts.

Protocol C: Alkylation (Base-Mediated)

Application: Ideal for synthesizing tert-butyl esters (using t-butyl bromoacetate analog logic) or when the alcohol is available as an alkyl halide.

Reagents:

-

Substrate: 2-(1-methylindazol-6-yl)acetic acid (1.0 equiv)

-

Base: K₂CO₃ (2.5 equiv) or Cs₂CO₃ (1.5 equiv)

-

Electrophile: Alkyl Iodide (e.g., MeI) or Alkyl Bromide (1.2 equiv)

-

Solvent: DMF (Dimethylformamide)

Step-by-Step Procedure:

-

Deprotonation: Dissolve the indazole acid in DMF. Add powdered K₂CO₃. Stir at room temperature for 30 minutes to form the carboxylate salt.

-

Alkylation: Add the alkyl halide dropwise.

-

Reaction: Stir at room temperature (for MeI) or 50°C (for hindered bromides) for 4–6 hours.

-

Workup: Pour the reaction mixture into ice water. The ester often precipitates as a solid. Filter and wash with water.[3] If oil forms, extract with EtOAc.

Workflow Visualization

The following diagram details the mechanism and workflow for the Protocol A (SOCl₂) , as it is the industry standard for this intermediate.

Figure 2: Reaction workflow for Thionyl Chloride mediated esterification.

Troubleshooting & Optimization

| Problem | Probable Cause | Corrective Action |

| Low Yield | Incomplete solubility of starting material. | Switch solvent to DMF/MeOH mixture or use Protocol A (Reflux). |

| N-Alkylation | Use of strong bases (NaH) in Protocol C. | Use weaker bases (K₂CO₃) and ensure 1-methyl group is intact. |

| Hydrolysis | Wet solvents or high humidity during workup. | Use anhydrous MeOH; store ester in a desiccator. |

| Sticky Solid | Impurities (DCU) in Protocol B. | Cool the reaction to -20°C before filtering to precipitate more urea; use EDC instead of DCC (water-soluble urea). |

References

-

Fischer Esterification Mechanism & Protocols

-

Thionyl Chloride Mediated Esterification

- Master Organic Chemistry. "Conversion of Carboxylic Acids to Acid Chlorides with SOCl2."

-

Source: [10]

-

Steglich Esterification (DCC/DMAP)

-

Indazole Chemistry & Solubility

-

Synthesis of Indazole Acetic Acid Derivatives

-

White Rose Research Online.[12] "Synthesis of substituted indazole acetic acids by N−N bond forming reactions."

-

Source: (Representative Repository Link)

-

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. Esterification of Aryl/Alkyl Acids Catalysed by N-bromosuccinimide under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. community.wvu.edu [community.wvu.edu]

- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 6. Steglich Esterification [organic-chemistry.org]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis of substituted indazole acetic acids by N−N bond forming reactions - White Rose Research Online [eprints.whiterose.ac.uk]

Palladium-catalyzed cross-coupling to form indazole acetates

Application Note: Precision Synthesis of Indazole-3-Acetates via Palladium-Catalyzed -Arylation

Executive Summary & Strategic Rationale

Indazole-3-acetates are high-value pharmacophores found in potent anti-inflammatory agents, GSK-3

This guide details a superior, modular approach: Palladium-Catalyzed

Key Technical Advantages:

-

Convergency: Assembles the core scaffold and side chain in a single catalytic step.

-

Atom Economy: Avoids the use of lachrymatory benzylic halides required in classical alkylation.

-

Scalability: Utilizes robust Pd(0)/Pd(II) cycles compatible with kilogram-scale production.

Mechanistic Insight: The Catalytic Cycle

Understanding the mechanism is vital for troubleshooting. The reaction does not proceed via a standard Suzuki-type transmetallation. Instead, it involves the formation of a palladium enolate. The use of bulky, electron-rich phosphine ligands (e.g.,

Figure 1: Catalytic Cycle of -Arylation[1]

Caption: The catalytic cycle relies on bulky ligands to drive the reductive elimination of the sterically hindered quaternary center.

Pre-Requisite: The "N-H" Problem

Critical Warning: The N-H proton of the indazole ring (

Solution: You must protect the indazole nitrogen. The SEM (2-(Trimethylsilyl)ethoxymethyl) group is recommended due to its stability under basic coupling conditions and facile removal with TBAF or acid.

Table 1: Protecting Group Strategy

| Group | Stability (LiHMDS) | Removal | Suitability |

| SEM | Excellent | TBAF / TFA | High (Recommended) |

| Boc | Poor | TFA | Low (Labile to nucleophilic attack) |

| THP | Good | Mild Acid | Medium (Creates chiral center) |

| Methyl | Excellent | Impossible | Low (Unless N-Me is desired) |

Detailed Experimental Protocol

Phase 1: Regioselective Protection (N1-SEM)

Target: 3-Bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole

-

Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

-

Solvation: Dissolve 3-bromo-1H-indazole (1.0 equiv, 10 mmol) in anhydrous THF (50 mL). Cool to 0°C.

-

Deprotonation: Add NaH (60% dispersion in oil, 1.2 equiv) portion-wise. Evolution of

gas will occur. Stir for 30 min at 0°C until gas evolution ceases.-

Note: The anion forms predominantly at N1 due to thermodynamic stability.

-

-

Alkylation: Dropwise add SEM-Cl (1.1 equiv). Warm to room temperature (RT) and stir for 3 hours.

-

Workup: Quench with saturated

. Extract with EtOAc (3x). Wash organics with brine, dry over -

Purification: Flash chromatography (Hexanes/EtOAc 9:1). Expect a pale yellow oil.

Phase 2: The Palladium-Catalyzed -Arylation

Target: tert-Butyl 2-(1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazol-3-yl)acetate

This protocol utilizes the Hartwig conditions optimized for heteroaryl halides.

Reagents:

-

Substrate: N-SEM-3-bromoindazole (1.0 equiv)

-

Ester: tert-Butyl acetate (1.2 equiv)

-

Why t-Butyl? It prevents the "Claisen condensation" side reaction (self-condensation) common with ethyl/methyl esters.

-

-

Catalyst:

(2 mol%)[2] -

Ligand:

(4 mol%) (often used as a 1.0 M solution in toluene) -

Base: LiHMDS (2.5 equiv, 1.0 M in THF)

-

Solvent: Toluene (anhydrous, degassed)

Step-by-Step Workflow:

-

Inert Environment: In a glovebox or under strict Schlenk conditions, charge a reaction vial with

and N-SEM-3-bromoindazole . -

Ligand Addition: Add anhydrous Toluene followed by the

solution. Stir for 5 minutes to form the active -

Reagent Mixing: Add ** tert-butyl acetate** and LiHMDS simultaneously.

-

Process Tip: Some protocols suggest pre-mixing the ester and LiHMDS to form the enolate first, but with tert-butyl acetate, simultaneous addition is generally safe and simpler.

-

-

Reaction: Seal the vial and heat to 80°C . Monitor by LCMS. Conversion typically completes in 2–4 hours.

-

Quench: Cool to RT. Dilute with diethyl ether and quench with saturated

. -

Isolation: Filter through a pad of Celite to remove Pd black. Concentrate the filtrate.

-

Purification: Silica gel chromatography (Hexanes/EtOAc gradient).

Figure 2: Experimental Workflow Diagram

Caption: Workflow for the Pd-catalyzed coupling. Strict exclusion of moisture during Step 2 is critical.

Troubleshooting & Optimization Matrix

If yields are low (<50%), consult the following matrix before repeating.

| Issue | Diagnosis | Corrective Action |

| No Conversion | Catalyst poisoning or oxidation | Ensure Toluene is degassed. Switch to fresh |

| Protodehalogenation | Reduction of C-Br bond | Solvent is "wet" (acting as proton source). Redistill Toluene over Na/Benzophenone. |

| Low Yield | Incomplete enolate formation | Increase LiHMDS to 3.0 equiv. Ensure tert-butyl acetate is dry. |

| Regio-isomers | N-alkylation vs C-alkylation | Confirm N-protection is intact. N-H free indazoles will not work. |

References

-

Hama, T., Hartwig, J. F. (2008).[3] "Palladium-Catalyzed

-Arylation of Esters with Chloroarenes." Organic Letters, 10(7), 1549–1552. -

Jørgensen, M., Lee, S., Liu, X., Wolkowski, J. P., Hartwig, J. F. (2002).[1][3] "Efficient Synthesis of

-Aryl Esters by Room-Temperature Palladium-Catalyzed Coupling of Aryl Halides with Ester Enolates." Journal of the American Chemical Society, 124(42), 12557–12565. -